molecular formula C22H26ClN3O2 B2913655 N1-(4-chlorobenzyl)-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide CAS No. 955773-95-2

N1-(4-chlorobenzyl)-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide

Cat. No. B2913655
CAS RN: 955773-95-2
M. Wt: 399.92
InChI Key: YDBCNBWMCKBNPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(4-chlorobenzyl)-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C22H26ClN3O2 and its molecular weight is 399.92. The purity is usually 95%.
BenchChem offers high-quality N1-(4-chlorobenzyl)-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(4-chlorobenzyl)-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Catalytic Activity

The synthesis and characterization of chloro-bridged dinickel complexes and bis-ligated mononickel(II) complexes derived from N-(5,6,7-trihydroquinolin-8-ylidene)nitroarylamine ligands have shown high activities for ethylene polymerization. The presence of heterocyclic impurities, such as tetrahydrofuran (THF) and pyridine, negatively influences the catalytic behavior, highlighting the compound's sensitivity to solvent purity in polymerization processes (Liping Zhang et al., 2011).

Rotational Isomerism

Research into N-(1,2-Dihydro-2-oxoquinolin-1-yl)-N-(1-methylallyl)-4-chlorobenzenesulphenamide, a related compound, has demonstrated the phenomenon of restricted rotation around the N–N bond, indicating the potential for exploring conformational isomerism within similar chemical structures (R. S. Atkinson et al., 1979).

Antimicrobial Agents

A study on the synthesis and characterization of new quinazolines as potential antimicrobial agents revealed that these compounds exhibit significant antibacterial and antifungal activities against various pathogens, suggesting a possible application for N1-(4-chlorobenzyl)-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide in developing novel antimicrobial treatments (N. Desai et al., 2007).

Sleep-Wake Modulation

The study on the blockade of orexin-1 receptors attenuates orexin-2 receptor antagonism-induced sleep promotion in rats. This research suggests a role for compounds affecting orexin receptors in sleep-wake regulation, providing insight into potential therapeutic applications for sleep disorders (C. Dugovic et al., 2009).

Isoquinoline Ring Synthesis

Research detailing a new synthesis of the isoquinoline ring via cyclopalladation of ethyl N-methyl-N-(3,4-methylenedioxy)benzylglycinate, followed by insertion reaction and cyclisation, demonstrates the versatility of N1-(4-chlorobenzyl)-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide in synthesizing complex heterocyclic structures (N. Barr et al., 1983).

properties

IUPAC Name

N'-[(4-chlorophenyl)methyl]-N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN3O2/c1-2-26-13-3-4-18-14-16(7-10-20(18)26)11-12-24-21(27)22(28)25-15-17-5-8-19(23)9-6-17/h5-10,14H,2-4,11-13,15H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDBCNBWMCKBNPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-chlorobenzyl)-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide

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